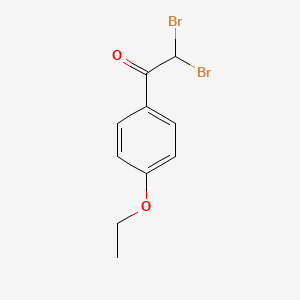

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone

Description

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone is a halogenated aromatic ketone featuring a dibrominated ethanone moiety attached to a para-ethoxyphenyl group. The ethoxy (–OCH₂CH₃) substituent at the para position imparts electron-donating resonance and inductive effects, influencing the compound’s reactivity and physical properties. This compound is synthesized via bromination of 4-ethoxyacetophenone using brominating agents like N-bromosuccinimide (NBS) under optimized conditions . Its structural analogs are widely studied for applications in organic synthesis, polymer chemistry, and as intermediates in pharmaceutical development .

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

2,2-dibromo-1-(4-ethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |

InChI Key |

XPKGGNPFFWBRNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone typically involves the bromination of 1-(4-ethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of handling hazardous bromine.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to 1-(4-ethoxyphenyl)ethanone using reducing agents like zinc and acetic acid.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Zinc (Zn) in acetic acid (CH3COOH) or sodium borohydride (NaBH4) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Substitution: Formation of azides or thiocyanates.

Reduction: Formation of 1-(4-ethoxyphenyl)ethanone.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Potential precursor for the development of brominated drugs with antimicrobial or anticancer properties.

Material Science: Utilized in the preparation of brominated polymers and resins.

Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-ethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In biological systems, it may interact with enzymes or proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The physical properties of dibromoethanone derivatives vary significantly with substituents on the aromatic ring. Key comparisons are summarized below:

Key Observations:

- Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) reduce melting points compared to electron-withdrawing substituents (e.g., –Cl, –Br) due to decreased intermolecular dipole interactions. For example, the 4-methoxy derivative (86–88°C) melts lower than the 4-chloro analog (92.5–93.5°C) .

- Steric effects : Bulkier substituents like –OCH₂CH₃ may lower crystallinity compared to smaller groups (e.g., –CH₃), though direct data for the ethoxy derivative is lacking.

- NMR trends : The α-proton (CHBr₂) resonates near δ 6.6–6.7 ppm across analogs, while aromatic protons vary based on substituent electronic effects .

Biological Activity

2,2-Dibromo-1-(4-ethoxyphenyl)ethanone is a dibromo ketone that has garnered attention due to its potential biological activities. This compound is part of a broader class of dibromo ketones which have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its dibrominated structure, which influences its reactivity and biological interactions. The presence of bromine atoms can enhance the compound's ability to engage in nucleophilic substitution reactions, which is significant for its biological activity.

Antimicrobial Activity

Several studies have indicated that dibromo ketones exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of dibromo ketones. A study evaluating the cytotoxic effects of various derivatives on cancer cell lines revealed that this compound significantly inhibited cell proliferation in several human cancer cell lines. The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is believed to be mediated through oxidative stress pathways. Studies indicate that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), which may contribute to its antimicrobial and anticancer effects.

Case Studies

A notable case study involved the application of this compound in treating drug-resistant bacterial infections. In vitro tests demonstrated that the compound effectively reduced bacterial load in cultures resistant to conventional antibiotics. The study highlighted the potential for this compound as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.